molecular formula C9H12Cl2N2OS B1371212 [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride CAS No. 1170431-91-0

[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride

Cat. No.: B1371212
CAS No.: 1170431-91-0
M. Wt: 267.17 g/mol
InChI Key: ONVWXXUHLSIWEF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆):
    • δ 2.58 ppm (s, 3H, thiazole-CH₃).
    • δ 3.80–4.20 ppm (m, 2H, -CH₂NH₃⁺).
    • δ 6.83–7.30 ppm (m, 3H, furan and thiazole protons).
  • ¹³C NMR :
    • δ 120–150 ppm (aromatic carbons from furan and thiazole).
    • δ 35–45 ppm (methylene carbons from -CH₂NH₃⁺).

Infrared (IR) Spectroscopy

  • 3340–3355 cm⁻¹ : N-H stretching of the ammonium group.
  • 1590–1650 cm⁻¹ : C=N and C=C stretching in thiazole and furan rings.
  • 680–750 cm⁻¹ : C-S-C bending in the thiazole ring.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 267.18 ([M]⁺), consistent with the molecular formula.
  • Fragmentation patterns:
    • Loss of HCl (m/z 231.1 ).
    • Cleavage of the furan-thiazole bond (m/z 128.2 ).

Physicochemical Properties

Property Value Source
Solubility Soluble in water (>50 mg/mL)
Melting Point Not reported
Stability Stable at 4°C (dry, inert atm)
pKa ~8.5 (amine protonation)
  • Solubility : Enhanced by the hydrophilic hydrochloride counterions, enabling aqueous dissolution.
  • Stability : Sensitive to prolonged exposure to light or humidity, necessitating storage at low temperatures.
  • pKa : The primary amine has a pKa of ~10.6, reduced to ~8.5 upon protonation.

Properties

IUPAC Name

[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.2ClH/c1-6-11-8(5-13-6)9-3-2-7(4-10)12-9;;/h2-3,5H,4,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVWXXUHLSIWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(O2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170431-91-0
Record name [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of a suitable 1,4-dicarbonyl compound.

    Coupling Reaction: The thiazole and furan rings are then coupled through a nucleophilic substitution reaction, where the amine group of the thiazole reacts with a halogenated furan derivative.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the furan ring, converting it to a tetrahydrofuran derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from thiazole and furan structures exhibit promising anticancer properties. The compound has been studied for its potential as a cytotoxic agent against various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated Mannich bases, including derivatives similar to [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine. These derivatives showed enhanced cytotoxicity against human colon cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .

CompoundCell LineIC50 (µM)
[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamineWiDr (Colon)<10
Reference Drug (5-Fluorouracil)WiDr (Colon)>20

Neuroprotective Effects

There is growing interest in the neuroprotective effects of thiazole derivatives. Preliminary studies suggest that [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine may protect neuronal cells from oxidative stress and apoptosis.

Case Study:
In vitro experiments demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The protective effects were attributed to the modulation of antioxidant pathways .

Synthesis and Mechanism of Action

The synthesis of [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine typically involves the Mannich reaction, where formaldehyde and an amine react with a ketone or aldehyde to form a β-amino carbonyl compound.

Mechanism:
The proposed mechanism involves the formation of a Schiff base intermediate, which subsequently undergoes nucleophilic attack by the amine component. This reaction pathway is crucial for developing compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride C₉H₁₂Cl₂N₂OS 279.18 Thiazole (2-methyl), furyl-methylamine, dihydrochloride Inference
(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride C₅H₁₀Cl₂N₂S 201.12 Thiazole (2-methyl), methylamine, dihydrochloride
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride C₆H₁₂Cl₂N₂S 215.14 Thiazole (2,4-dimethyl), methylamine, dihydrochloride
MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine] C₁₁H₁₃N₃S 219.30 Thiazole (2-methyl), ethynyl-piperidine
MPEP (2-Methyl-6-(phenylethynyl)pyridine) C₁₄H₁₁N 193.25 Pyridine (2-methyl), phenylethynyl
Key Observations:
  • Substituent Effects : The target compound’s furyl-methylamine group distinguishes it from simpler methylamine derivatives like those in and . The furan ring may enhance π-π stacking interactions in biological systems compared to purely aliphatic chains .
  • Salt Form : The dihydrochloride moiety improves solubility relative to free bases (e.g., MTEP in , which lacks a salt form). This is critical for bioavailability in drug development .

Pharmacological and Functional Comparisons

Key Observations:
  • Receptor Specificity : MTEP and MPEP (–3) demonstrate that thiazole and pyridine cores are effective in targeting metabotropic glutamate receptors (mGlu5). The target compound’s furyl-thiazole structure may similarly interact with CNS targets but requires empirical validation.
  • Dose-Effect Profiles: MPEP’s anxiolytic effects at low doses (0.1 mg/kg) suggest that minor structural modifications (e.g., replacing pyridine with furan) could alter potency or selectivity .
Key Observations:
  • Building Block Utility : Thiazole sulfonyl chlorides () are prioritized for agrochemicals, whereas amine salts like the target compound are more relevant to drug discovery due to improved solubility .
  • Cost Considerations : High purity (>95%) thiazole derivatives command premium pricing (e.g., ¥70,800/5g in ), suggesting the target compound would follow similar market trends.

Biological Activity

[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride is a compound with potential biological activities that warrant investigation. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : Not specified
  • Molecular Formula : C9H12Cl2N2OS
  • Molecular Weight : 267.18 g/mol

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Its thiazole and furan moieties contribute to its pharmacological properties, potentially influencing neurotransmitter systems and metabolic pathways.

Antimicrobial Activity

Research indicates that compounds featuring thiazole rings often demonstrate antimicrobial properties. A study on similar thiazole derivatives revealed significant inhibition against various bacterial strains, suggesting that this compound may exhibit comparable effects.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activity. Thiazole derivatives have been studied for their nootropic effects, enhancing cognitive functions without the excitotoxicity associated with direct agonists of neurotransmitter receptors.

Case Study 1: Antimicrobial Efficacy

A comparative study involving thiazole derivatives demonstrated that compounds with similar structures to [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate effectiveness.

CompoundMIC (µg/mL)Bacterial Strain
Thiazole Derivative A100Staphylococcus aureus
Thiazole Derivative B150Escherichia coli

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, similar thiazole compounds were assessed for their ability to modulate neurotransmitter levels in vivo. The results indicated that these compounds could increase acetylcholine and serotonin levels in the hippocampus, suggesting potential applications in treating cognitive disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves coupling thiazole derivatives with furylmethylamine precursors. For example, chloroacetyl chloride can react with 2-amino-thiazole intermediates in dioxane with triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures to isolate the product . Optimization may include adjusting solvent polarity, temperature (20–25°C), and stoichiometric ratios of reagents. Purity validation via HPLC (>95%) is critical .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy (1H/13C) confirms the presence of the thiazole ring (δ 7.5–8.5 ppm) and furyl moiety (δ 6.0–7.0 ppm).
  • HPLC with UV detection ensures purity (>95%) .
  • X-ray crystallography resolves the dihydrochloride salt structure, as demonstrated for similar thiazole derivatives (e.g., C8H10Cl2N2S, space group P1) .
  • Melting point analysis (e.g., 249–250°C decomposition) validates consistency with literature .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation (GHS07, R34) .
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction of this compound with neurological receptors such as mGlu5?

  • Experimental Design :

  • In vitro : Radioligand binding assays using [³H]MTEP (a selective mGlu5 antagonist) to measure competitive inhibition .
  • Ex vivo : Electrophysiological recordings in hippocampal slices (e.g., SC-CA1 synapses) to assess long-term potentiation (LTP) modulation .
  • In vivo : Behavioral assays (e.g., fear extinction in rodents) to evaluate cognitive effects .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of thiazole-containing compounds across studies?

  • Approach :

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions .
  • Validate purity : Ensure HPLC purity >95% to exclude confounding impurities .
  • Dose-response curves : Compare EC50/IC50 values under controlled conditions (e.g., pH 7.4, 37°C) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between thiazole substitution patterns and receptor affinity) .

Q. How does the structural configuration of this compound influence its pharmacokinetic properties, and what modifications could enhance bioavailability?

  • Analysis :

  • LogP calculation : Estimate hydrophobicity (e.g., using ChemDraw) to predict blood-brain barrier penetration .
  • Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., furyl oxidation) .
  • Salt forms : Compare dihydrochloride vs. free base solubility in PBS (pH 7.4) .
  • Pro-drug derivatives : Introduce ester groups at the methylamine moiety to improve oral absorption .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Resolution Steps :

Verify synthetic routes (e.g., recrystallization solvents affect melting points) .

Cross-validate NMR spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Confirm salt stoichiometry via elemental analysis (e.g., Cl⁻ content by ion chromatography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride
Reactant of Route 2
[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride

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